![molecular formula C19H20N2O4S B11929564 (5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leriglitazone is a peroxisome proliferator-activated receptor gamma (PPARγ) agonist and a metabolite of the glitazone pioglitazone. It has been developed for the treatment of neurodegenerative diseases such as adrenomyeloneuropathy and cerebral adrenoleukodystrophy . This compound is known for its ability to cross the blood-brain barrier, making it a promising candidate for central nervous system disorders .
Preparation Methods
The synthesis of leriglitazone involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the thiazolidinedione ring, followed by the introduction of the pyridine and phenyl groups. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Leriglitazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially on the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Leriglitazone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PPARγ agonists.
Biology: Leriglitazone is employed in research on cellular metabolism, mitochondrial function, and oxidative stress.
Mechanism of Action
Leriglitazone exerts its effects by activating PPARγ, which modulates the expression of genes involved in mitochondrial biogenesis and energy production. This activation leads to increased neuronal survival, decreased oxidative stress, and improved mitochondrial function. The compound also reduces neuroinflammation and promotes remyelination by increasing myelin debris clearance and oligodendrocyte survival .
Comparison with Similar Compounds
Leriglitazone is compared with other PPARγ agonists such as pioglitazone and rosiglitazone. While all these compounds activate PPARγ, leriglitazone is unique due to its ability to cross the blood-brain barrier and its enhanced efficacy in treating central nervous system disorders. Other similar compounds include troglitazone and ciglitazone, but they lack the brain-penetrant properties of leriglitazone .
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/t12?,17-/m1/s1 |
InChI Key |
OXVFDZYQLGRLCD-RGUGMKFQSA-N |
Isomeric SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@@H]3C(=O)NC(=O)S3)O |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




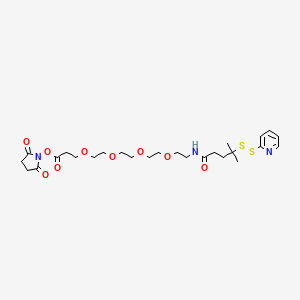

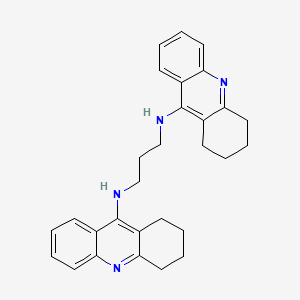
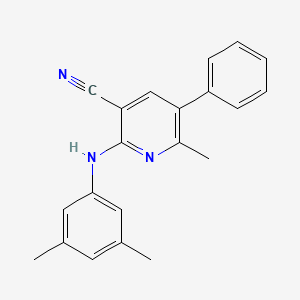

![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)

![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
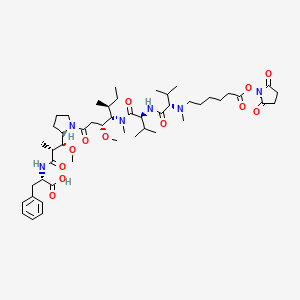
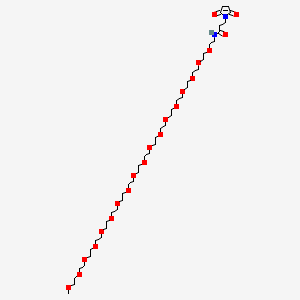
![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)
